octyl tetradecanoate
Overview
Description
octyl tetradecanoate, also known as octyl myristate, is an ester derived from tetradecanoic acid (myristic acid) and octanol. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties and ability to enhance the absorption of active ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
octyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, octyl ester involves the continuous esterification of tetradecanoic acid with octanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
octyl tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and octanol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Transesterification: Alcohols and an acid or base catalyst.
Major Products Formed
Hydrolysis: Tetradecanoic acid and octanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Scientific Research Applications
octyl tetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Acts as a penetration enhancer in topical formulations, improving the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants due to its emollient properties
Mechanism of Action
The mechanism of action of tetradecanoic acid, octyl ester involves its ability to interact with the lipid bilayers of cell membranes. This interaction enhances the permeability of the membrane, allowing for increased absorption of active ingredients. The ester can also act as a solvent, facilitating the dissolution and delivery of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl myristate
- Ethyl myristate
- Butyl myristate
Comparison
octyl tetradecanoate is unique due to its specific combination of tetradecanoic acid and octanol, which provides a balance of emollient properties and absorption enhancement. Compared to isopropyl myristate and ethyl myristate, octyl myristate has a slightly higher molecular weight and different solubility characteristics, making it suitable for specific applications in cosmetics and pharmaceuticals .
Properties
IUPAC Name |
octyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-15-16-18-20-22(23)24-21-19-17-10-8-6-4-2/h3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNJOHZHSJFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066029 | |
Record name | Tetradecanoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16260-26-7 | |
Record name | Octyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16260-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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